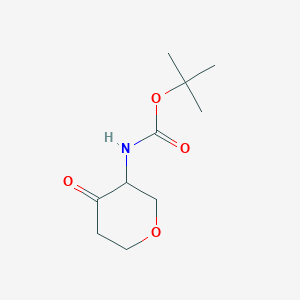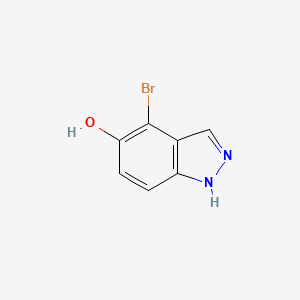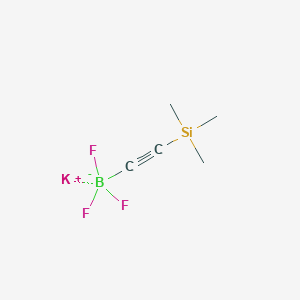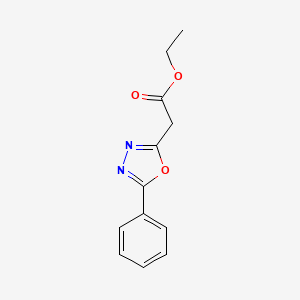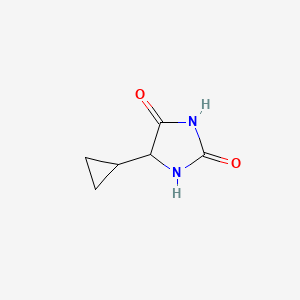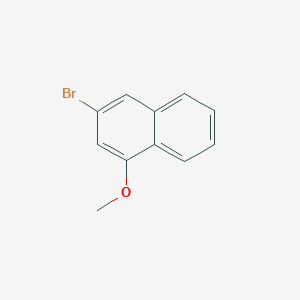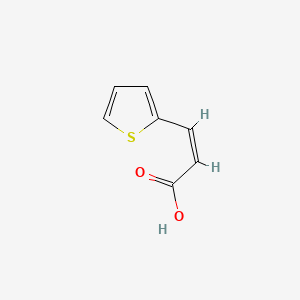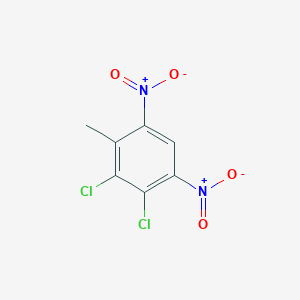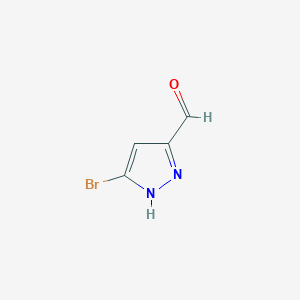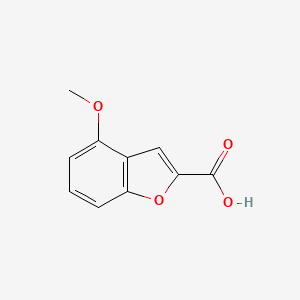
4-Methoxybenzofuran-2-carboxylic acid
Übersicht
Beschreibung
4-Methoxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da . The compound is also known by other names such as 2-Benzofurancarboxylic acid, 4-methoxy- .
Molecular Structure Analysis
The InChI code for 4-Methoxybenzofuran-2-carboxylic acid is 1S/C10H8O4/c1-13-7-3-2-4-8-6 (7)5-9 (14-8)10 (11)12/h2-5H,1H3, (H,11,12) . This indicates the connectivity and hydrogen count of the molecule’s atoms, which can be used to deduce its molecular structure .Physical And Chemical Properties Analysis
4-Methoxybenzofuran-2-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 352.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.0±3.0 kJ/mol and a flash point of 166.9±22.3 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
4-Methoxybenzofuran-2-carboxylic acid is used in the synthesis of novel polycyclic heteroaromatic compounds. These compounds include various fused or bound structures such as pyrido[1,4]benzothiazine, thiazole, and pyridine derivatives, demonstrating the versatility of this acid in synthesizing complex chemical structures (Patankar et al., 2008).
Total Synthesis of Natural Products
This compound is also a key component in the total synthesis of natural products like vignafuran and coumestrol. Its role in these syntheses involves key steps such as benzo[b]furan ring formation, highlighting its importance in the synthesis of biologically relevant compounds (Hiroya et al., 2000).
Formation of Radical Zwitterions
Another notable application is in the formation of radical zwitterions from methoxylated benzoic acids. This process involves electron transfer reactions yielding radical zwitterions, which are significant in understanding electron transfer processes in organic chemistry (Steenken et al., 1977).
Cyclisation and Ring Opening Reactions
4-Methoxybenzofuran-2-carboxylic acid is instrumental in cyclisation reactions, leading to the formation of different benzofuran derivatives. These reactions demonstrate the compound's utility in creating structurally diverse molecules, which can be valuable in various chemical syntheses (Abdel‐Wahhab & El-Assal, 1968).
Antimicrobial Activity
Some derivatives of 4-methoxybenzofuran-2-carboxylic acid have been studied for their antimicrobial activity. This research is significant in the search for new antimicrobial agents, especially in the context of increasing antibiotic resistance (Patel et al., 2011).
Kinetic Resolution in Synthetic Chemistry
It has been used in the kinetic resolution of racemic secondary alcohols, showcasing its potential in producing optically active carboxylic esters. This application is critical in the field of asymmetric synthesis, which is fundamental in creating chiral drugs and other bioactive molecules (Shiina & Nakata, 2007).
Safety And Hazards
The safety information for 4-Methoxybenzofuran-2-carboxylic acid indicates that it may be harmful to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant . More detailed safety data can be found in the compound’s Material Safety Data Sheet .
Eigenschaften
IUPAC Name |
4-methoxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGOMFYYKYOPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzofuran-2-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180924.png)
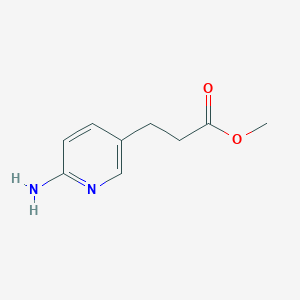
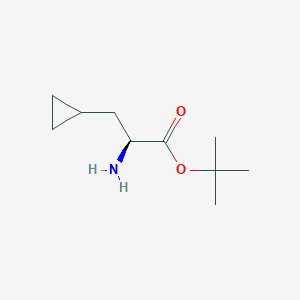
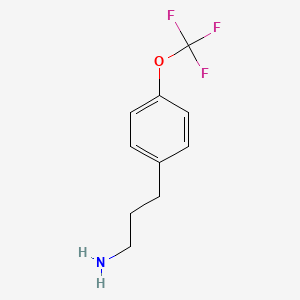
![5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene](/img/structure/B3180950.png)
